tert-Butyl carbamate

Description

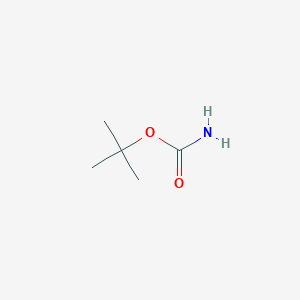

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKDJXLFVYVEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195265 | |

| Record name | tert-Butyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4248-19-5 | |

| Record name | 1,1-Dimethylethyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4248-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4248-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVU23ZNR59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Carbamate

Introduction

tert-Butyl carbamate (B1207046), also known as Boc-amide, is a versatile and widely utilized reagent in organic chemistry.[1][2] Its stability and ease of handling make it an important intermediate in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3] This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

tert-Butyl carbamate is a white crystalline powder at room temperature.[1] It is valued for its role as a stable source of the tert-butoxycarbonyl (Boc) protecting group, which is fundamental in peptide synthesis and other complex molecule construction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4248-19-5 | [1][2][4] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2][5] |

| Molecular Weight | 117.15 g/mol | [1][2][6] |

| Appearance | White crystalline powder / White to slightly yellow needles | [1][4] |

| Melting Point | 105-110 °C | [1][3][4] |

| Boiling Point | ~220 °C (rough estimate) | [3] |

| Density | ~1.127 g/mL (rough estimate) | [3] |

| Solubility | Soluble in methylene (B1212753) chloride, chloroform, methanol; slightly soluble in petroleum ether and water. | [3][4] |

| IUPAC Name | This compound | [6] |

| Synonyms | Boc-amide, Carbamic acid tert-butyl ester, t-Butoxycarbonylamide | [1][3][4] |

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as causing serious eye irritation and may cause skin irritation.[4][6]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Harmful) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/eye protection/face protection.[4][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Handling should occur in a well-ventilated area.[8]

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group for amines. This function is critical in multi-step syntheses, preventing unwanted side reactions of the amine group.

1. N-Boc Protection: The Boc group is renowned for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. While this compound itself can be used, the more common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).

2. Palladium-Catalyzed Cross-Coupling Reactions: this compound serves as an effective ammonia (B1221849) surrogate in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides.[3][4] This method provides a direct route to N-Boc protected anilines, which are valuable intermediates in medicinal chemistry.[3][4]

Caption: Palladium-catalyzed synthesis of N-Boc-protected anilines.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Aryl Halides

This protocol describes a general method for the synthesis of N-Boc-protected anilines using this compound.[4]

-

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Anhydrous 1,4-dioxane (B91453) (5 mL)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, this compound, cesium carbonate, palladium catalyst, and ligand.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-Boc-protected aniline.

-

Protocol 2: N-Boc Protection of a Primary Amine using Di-tert-butyl Dicarbonate (Boc₂O)

This protocol outlines the widely used method for protecting primary amines, a reaction central to the utility of the Boc group.[9]

-

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

-

Solvent (e.g., Dichloromethane, THF, or a mixture of Acetone/Water)

-

Base (e.g., Triethylamine (B128534) or Sodium Bicarbonate, if starting with an amine salt)

-

-

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask.

-

If the amine is in the form of a salt (e.g., hydrochloride), add an equivalent of a base like triethylamine to liberate the free amine.

-

Add the di-tert-butyl dicarbonate to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

If an aqueous workup is necessary, extract the residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The resulting N-Boc protected amine can be purified by column chromatography or recrystallization if needed.

-

Caption: Experimental workflow for N-Boc protection of a primary amine.

Spectroscopic Data

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by two main signals. A large singlet appears around 1.45-1.50 ppm, corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet corresponding to the two protons of the amine group (-NH₂) also appears in the spectrum.[10]

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for this compound include:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the primary amine.

-

C=O stretching: A strong absorption band around 1725-1700 cm⁻¹ for the carbonyl group of the carbamate.

-

C-H stretching: Bands just below 3000 cm⁻¹ for the alkyl C-H bonds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Buy Tert butyl Carbamate 4248-19-5 Online [nsrlaboratories.com]

- 4. This compound | 4248-19-5 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl carbamate (B1207046) from tert-butanol (B103910). The primary focus of this document is a well-established and reliable method utilizing the reaction of tert-butanol with sodium cyanate (B1221674) in the presence of an acid catalyst. This guide will detail the underlying chemical principles, provide a thorough experimental protocol, and present relevant quantitative data. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to safely and efficiently perform this synthesis.

Introduction

tert-Butyl carbamate, also known as Boc-amide, is a crucial reagent and intermediate in organic synthesis. Its most prominent application is as a protected form of ammonia (B1221849), enabling the introduction of an amino group in a controlled manner. The tert-butoxycarbonyl (Boc) protecting group is widely favored due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This allows for selective deprotection in complex molecules, a feature highly valued in the synthesis of pharmaceuticals and other fine chemicals.

While numerous methods exist for the synthesis of carbamates, many are not suitable for the preparation of carbamates from tertiary alcohols like tert-butanol due to the steric hindrance and the propensity of the tertiary carbocation to undergo elimination. This guide focuses on a robust one-step procedure that overcomes these challenges, offering a convenient and efficient route to this compound.

Reaction Mechanism and Principles

The synthesis of this compound from tert-butanol, sodium cyanate, and trifluoroacetic acid proceeds through the formation of an isocyanate intermediate. The key steps are outlined below:

-

Protonation of Cyanate: Trifluoroacetic acid protonates the sodium cyanate to form isocyanic acid (HNCO).

-

Formation of the tert-Butyl Cation: Trifluoroacetic acid also protonates the hydroxyl group of tert-butanol, leading to the formation of a stable tert-butyl carbocation and water.

-

Nucleophilic Attack: The isocyanic acid acts as a nucleophile, attacking the tert-butyl carbocation.

-

Deprotonation: The resulting intermediate is deprotonated to yield the final product, this compound.

This one-step process is significantly simpler, faster, and safer than multi-step alternatives that were previously employed for the synthesis of carbamates from tertiary alcohols.[1]

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

3.1. Materials and Equipment

-

tert-Butyl alcohol

-

Sodium cyanate

-

Trifluoroacetic acid

-

Benzene (B151609) (or a suitable alternative solvent)

-

5% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate (B86663)

-

500-mL three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Ice-water bath

-

Rotary evaporator

3.2. Procedure

-

To a 500-mL three-necked flask equipped with a stirrer, thermometer, and addition funnel, add a solution of 14.8 g (0.20 mole) of tert-butyl alcohol in 125 ml of benzene.

-

Add 26.0 g (0.40 mole) of sodium cyanate to the flask.

-

Stir the suspension slowly (approximately 120 rpm).

-

Rapidly add 48.0 g (31.2 ml, 0.42 mole) of trifluoroacetic acid dropwise via the addition funnel.

-

The temperature will rise during the addition. If the temperature exceeds 40°C, briefly cool the flask in an ice-water bath to maintain a temperature of 33–35°C.

-

After the addition is complete (approximately 10–12 minutes), continue to stir the mixture slowly overnight at room temperature.

-

Add 35 ml of water to the reaction mixture and stir vigorously for a few minutes.

-

Decant the benzene layer. Wash the aqueous slurry with two 125-ml portions of benzene.

-

Combine all the organic extracts and wash them once with 100 ml of 5% aqueous sodium hydroxide solution, followed by a wash with 100 ml of water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature of 30°C.

-

The resulting white, needle-like crystals of this compound can be further purified by recrystallization from hexane.

3.3. Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood due to the acrid nature of trifluoroacetic acid and the potential evolution of toxic fumes.[1]

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Quantitative Data

The following table summarizes the typical quantitative data associated with this synthesis.

| Parameter | Value | Reference |

| Yield | 76–94% | [1] |

| Melting Point (crude) | 104–109°C | [1] |

| Melting Point (recrystallized) | 107–109°C | [1] |

Visualizations

5.1. Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

Caption: A simplified workflow for the synthesis of this compound.

Alternative Synthesis from tert-Butanol and Urea (B33335)

An alternative, though less detailed in the surveyed literature for direct carbamate synthesis, involves the reaction of tert-butanol with urea. This method is often described in the context of producing tert-butylamine (B42293), where tert-butylurea (B72671) is an intermediate.[2] The reaction of alcohols with urea to form carbamates can be catalyzed, and it presents an environmentally friendly option as ammonia is a byproduct that can be recycled.[3][4][5] Further investigation and development would be required to optimize this route for the direct synthesis and isolation of this compound with high yields.

Conclusion

The synthesis of this compound from tert-butanol via the sodium cyanate and trifluoroacetic acid method is a highly efficient and reliable procedure. It provides high yields and a straightforward workup, making it an attractive choice for both laboratory-scale and potentially larger-scale production. The detailed protocol and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. As with any chemical synthesis, adherence to safety protocols is paramount.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1740140A - A new process for the synthesis of tert-butylamine with tert-butanol and urea - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl carbamate (B1207046), also known as Boc-NH2, is a crucial reagent and intermediate in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its utility primarily stems from its function as a stable, yet readily cleavable, protecting group for primary amines.[1] This guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl carbamate, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO2 | [2][3][4][5][6] |

| Molecular Weight | 117.15 g/mol | [2][3][4][6][7][8][9] |

| CAS Number | 4248-19-5 | [2][3][4][5][6][7] |

| Appearance | White to slightly yellow or pale pink crystalline powder/needles. | [2][3][5][10] |

| Melting Point | 105-108 °C | [2][3][7][8][10] |

| Boiling Point | 218.95 °C (rough estimate) | [2][3][10] |

| Density | 1.1274 g/cm³ (rough estimate) | [2][3][10] |

| pKa | 13.59 ± 0.50 (Predicted) | [2][3][10] |

| Flash Point | 82.4 °C | [10] |

| Vapor Pressure | 0.408 mmHg at 25°C | [10] |

Solubility Profile

A clear understanding of a compound's solubility is critical for its application in various reaction and purification protocols.

| Solvent | Solubility | Source(s) |

| Methylene Chloride | Soluble | [2][3][10][11] |

| Chloroform | Soluble | [2][3][10][11] |

| Alcohols (e.g., Methanol) | Soluble | [2][3][10][11] |

| Water | Slightly soluble | [2][3][10][11] |

| Petroleum Ether | Slightly soluble | [2][3][10][11] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Technique | Key Data Points |

| ¹H NMR | Spectral data available in various solvents, including CDCl3.[12] |

| ¹³C NMR | Spectral data has been recorded and is available for structural confirmation.[4] |

| Infrared (IR) Spectroscopy | Spectra available, often recorded using KBr wafer or ATR techniques.[4][13][14][15] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns.[4][6][16] |

Chemical Reactivity and Stability

This compound's primary role in organic synthesis is as a precursor to the tert-butoxycarbonyl (Boc) protecting group for amines. It is valued for its stability under a range of conditions and its selective removal.

It is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. This differential reactivity is the cornerstone of its utility in multi-step syntheses of complex molecules.

One of its key applications is in palladium-catalyzed cross-coupling reactions to generate N-Boc-protected anilines.[3][8][11]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound and its derivatives are crucial for reproducible results.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a tertiary alcohol with a cyanate (B1221674) in the presence of a strong acid.

Materials:

-

tert-Butyl alcohol

-

Benzene (B151609) (or a suitable alternative solvent)

-

Sodium cyanate

-

Trifluoroacetic acid

Procedure:

-

Dissolve tert-butyl alcohol in benzene in a three-necked flask equipped with a stirrer, thermometer, and addition funnel.

-

Add sodium cyanate to the solution to form a suspension.

-

While stirring, add trifluoroacetic acid dropwise to the suspension. An exothermic reaction will occur, and the temperature should be maintained.

-

After the addition is complete, continue stirring the reaction mixture for a specified period.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous base (e.g., 5% sodium hydroxide) and then with water.[17]

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.[17]

Purification of this compound

Recrystallization is a common and effective method for the purification of solid this compound.

Materials:

-

Crude this compound

-

Hexane (B92381) (or other suitable non-polar solvent)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot hexane.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals under vacuum to remove any residual solvent.[17]

For impurities with different polarities, silica (B1680970) gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[18]

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification of this compound.

Boc Protection of an Amine

This diagram illustrates the role of this compound in the protection of a primary amine, a fundamental reaction in organic synthesis.

Caption: The reaction scheme for the Boc protection of a primary amine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 4248-19-5 [m.chemicalbook.com]

- 3. This compound | 4248-19-5 [chemicalbook.com]

- 4. This compound | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [commonorganicchemistry.com]

- 8. 氨基甲酸叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Buy Tert butyl Carbamate 4248-19-5 Online [nsrlaboratories.com]

- 10. chembk.com [chembk.com]

- 11. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. This compound(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound(4248-19-5) IR Spectrum [chemicalbook.com]

- 15. This compound [webbook.nist.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. benchchem.com [benchchem.com]

The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents. Its widespread use stems from its robustness under a variety of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc group's role, offering detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of key chemical processes.

Core Principles of Boc Protection

The Boc group is employed to temporarily mask the nucleophilic and basic nature of primary and secondary amines, preventing them from engaging in unwanted side reactions during multi-step synthetic sequences.[1] Chemically, it converts the amine into a carbamate (B1207046), which is significantly less reactive.[2] The protection is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640).[3]

One of the most powerful attributes of the Boc group is its role in orthogonal protection strategies . This principle allows for the selective removal of one protecting group in the presence of others that are labile under different conditions. The Boc group, being acid-labile, is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling precise and sequential chemical transformations in complex molecules.[4][5]

Boc Protection of Amines: Mechanism and Protocols

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, along with tert-butanol (B103910) and carbon dioxide as byproducts.[2][6] The reaction is often facilitated by a base, though it can proceed under neutral or even aqueous conditions.[7]

Experimental Protocol: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general method for the N-Boc protection of a primary amine on a 1 mmol scale.[6]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol, or Water)

-

Base (optional, e.g., Triethylamine (B128534) (TEA), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH))

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

If a base is used, add it to the solution. For example, add triethylamine (1.2 mmol, 1.2 eq.).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 mmol) in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data: N-Boc Protection of Various Primary Amines

The following table summarizes representative data for the N-Boc protection of various primary amines, highlighting the versatility and efficiency of the method. Yields may vary based on specific substrates and reaction conditions.

| Amine Substrate | Solvent | Base | Time (h) | Yield (%) | Reference |

| Aniline | THF/H₂O | NaHCO₃ | 10 | 95 | [6] |

| Benzylamine | Dichloromethane | Triethylamine | 2 | 98 | [6] |

| Various amines | Water-acetone | None | 0.13-0.2 | 90-98 | |

| Various amines | Solvent-free | Amberlite-IR 120 | < 5 min | 92-99 | [8] |

| Amino esters | Water-acetone | None | 0.17-0.2 | 89-95 |

Boc Deprotection: Mechanisms and Methodologies

The removal of the Boc group is most commonly achieved under acidic conditions.[2] The mechanism involves protonation of the carbamate oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[3][9]

The choice of deprotection method is critical and depends on the substrate's sensitivity to acid and the presence of other protecting groups.

Experimental Protocols for Boc Deprotection

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method, particularly in solid-phase peptide synthesis.[10]

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS), water, or anisole)

-

Diethyl ether, cold

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM.

-

Add TFA to the solution. A common concentration is 20-50% TFA in DCM.

-

If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation (e.g., tryptophan or cysteine residues), add a scavenger.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected amine salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is another common choice for Boc deprotection.[10]

Materials:

-

Boc-protected compound

-

4M HCl in 1,4-dioxane

-

1,4-Dioxane, anhydrous

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.

-

Add the 4M HCl in dioxane solution (typically 5-10 equivalents).

-

Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo.

-

Triturate the residue with diethyl ether to afford the solid product, which can be collected by filtration, washed with diethyl ether, and dried.

Protocol 3: Selective Thermal Deprotection

For acid-sensitive substrates, thermal deprotection in continuous flow offers a milder alternative.[11]

Materials:

-

Boc-protected amine

-

Solvent (e.g., 2,2,2-trifluoroethanol (B45653) (TFE) or Methanol (MeOH))

-

Continuous flow reactor system

Procedure:

-

Prepare a solution of the Boc-protected amine in the chosen solvent.

-

Pump the solution through a heated continuous flow reactor.

-

The reaction temperature and residence time are optimized for the specific substrate. For example, N-Boc imidazole (B134444) can be fully deprotected at 120°C with a 20-25 minute residence time in TFE or MeOH.[11]

-

Collect the product solution and remove the solvent under reduced pressure.

-

Further purification may be performed if necessary.

Quantitative Data: Comparison of Boc Deprotection Methods

The following table provides a summary of various Boc deprotection methods with typical reaction conditions and outcomes.

| Deprotection Reagent/Method | Substrate Type | Solvent | Temperature | Time | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Aromatic/Aliphatic Amines | Dichloromethane | Room Temp. | 0.5 - 2 h | >95 | [9] |

| 4M HCl in Dioxane | Aromatic/Aliphatic Amines | Dioxane | Room Temp. | 0.5 - 4 h | >95 | [9] |

| Oxalyl Chloride/Methanol | Aromatic/Aliphatic/Heterocyclic | Methanol | Room Temp. | 1 - 4 h | up to 90 | [12] |

| Thermal (Continuous Flow) | N-Boc Imidazole | TFE/Methanol | 120 °C | 20 - 30 min | 100 | [11] |

| Thermal (Continuous Flow) | N-Boc Aniline | TFE/Methanol | 240 °C | 30 min | 88-93 | [11] |

| Water (Reflux) | Aromatic/Aliphatic Amines | Water | 90 - 100 °C | < 12 min | 90-97 | [13] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The tert-butyloxycarbonyl protecting group is an invaluable tool in the arsenal (B13267) of the synthetic organic chemist. Its predictable reactivity, stability under a broad range of conditions, and facile removal under specific acidic protocols make it a preferred choice for amine protection in the synthesis of complex molecules. The orthogonality of the Boc group with other common protecting groups like Fmoc and Cbz is fundamental to the design of elegant and efficient synthetic routes in drug discovery and peptide science. A thorough understanding of the principles, protocols, and potential pitfalls associated with Boc chemistry, as outlined in this guide, is essential for researchers and scientists aiming to achieve their synthetic goals.

References

- 1. genscript.com [genscript.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. benchchem.com [benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

tert-Butyl Carbamate as a tert-Butoxycarbonyl (Boc) Group Source: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates, owing to its robustness and facile, acid-labile deprotection. While di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most prevalent reagent for the introduction of the Boc protecting group, tert-butyl carbamate (B1207046) has emerged as a valuable and direct source of the Boc moiety in specific, strategic applications. This technical guide provides an in-depth exploration of the use of tert-butyl carbamate as a nucleophilic aminating agent in palladium-catalyzed cross-coupling reactions, a process that concurrently installs a Boc-protected amino group onto aromatic and heteroaromatic scaffolds. This methodology is particularly significant as it offers an alternative to traditional amination methods and expands the toolkit for medicinal chemists and process developers. This document details the reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data to facilitate the application of this methodology in a laboratory setting.

Introduction

Protecting groups are indispensable tools in multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions, and its straightforward removal under mild acidic conditions.

Traditionally, the Boc group is introduced via the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). However, an alternative and synthetically powerful approach utilizes this compound as a direct source of the "NH-Boc" synthon. This is most notably achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. In this transformation, this compound serves as an ammonia (B1221849) surrogate, coupling with aryl or heteroaryl halides and triflates to furnish N-aryl and N-heteroaryl tert-butyl carbamates. This method is of significant interest as it allows for the direct formation of protected anilines and related compounds from readily available starting materials.

This guide will focus on the practical application of this compound in these palladium-catalyzed C-N bond-forming reactions, providing the necessary technical details for its successful implementation.

The Core Reaction: Palladium-Catalyzed N-Arylation with this compound

The primary application of this compound as a Boc source is in the palladium-catalyzed N-arylation of aryl and heteroaryl halides (or triflates). This reaction, a variant of the Buchwald-Hartwig amination, allows for the formation of a C-N bond between an aromatic ring and the nitrogen atom of the carbamate.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination with this compound is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Ligand Association and Deprotonation: The this compound coordinates to the palladium center. In the presence of a strong base, the carbamate is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the nitrogen of the carbamate reductively eliminate from the palladium center, forming the desired N-aryl this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_complex [label="L-Pd(II)(Ar)(X)", fillcolor="#FBBC05"]; carbamate_coordination [label="Carbamate\nCoordination", shape=plaintext, fontcolor="#202124"]; pd_carbamate_complex [label="[L-Pd(II)(Ar)(NH₂Boc)]⁺X⁻", fillcolor="#FBBC05"]; deprotonation [label="Deprotonation", shape=plaintext, fontcolor="#202124"]; pd_amido_complex [label="L-Pd(II)(Ar)(NHBoc)", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="Ar-NHBoc", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="Ar-X + H₂N-Boc", shape=plaintext, fontcolor="#202124"]; base [label="Base-H⁺", shape=plaintext, fontcolor="#202124"]; base_in [label="Base", shape=plaintext, fontcolor="#202124"];

// Edges pd_complex -> pd0 [label="Reductive\nElimination", dir=back]; pd0 -> oxidative_addition [style=invis]; oxidative_addition -> pd_complex [style=invis]; pd_complex -> carbamate_coordination [style=invis]; carbamate_coordination -> pd_carbamate_complex [style=invis]; pd_carbamate_complex -> deprotonation [style=invis]; deprotonation -> pd_amido_complex [style=invis]; pd_amido_complex -> reductive_elimination [style=invis]; reductive_elimination -> product [style=invis];

// Invisible nodes for layout inv1 [style=invis, shape=point]; inv2 [style=invis, shape=point]; inv3 [style=invis, shape=point]; inv4 [style=invis, shape=point];

pd0 -> inv1 [arrowhead=normal]; inv1 -> pd_complex [label="Ar-X"]; pd_complex -> inv2 [arrowhead=normal]; inv2 -> pd_carbamate_complex [label="H₂N-Boc"]; pd_carbamate_complex -> inv3 [arrowhead=normal]; inv3 -> pd_amido_complex [label="Base"]; pd_amido_complex -> inv4 [arrowhead=normal]; inv4 -> pd0 [label="Ar-NHBoc"];

// Base interaction inv3 -> base [label="- Base-H⁺", style=dashed, arrowhead=none]; } }

Quantitative Data Presentation

The efficiency of the palladium-catalyzed N-arylation of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the nature of the aryl halide. Below is a summary of representative yields under various conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | tBuXPhos (3) | NaOtBu | Toluene (B28343) | RT | 18 | 83 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 75 |

| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 92 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1) | tBuXPhos (3) | NaOtBu | Toluene | RT | 20 | 78 |

| 6 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 |

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed N-arylation of aryl halides with this compound.

General Procedure for Room-Temperature Coupling of Aryl Bromides

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

tBuXPhos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the aryl bromide, this compound, Pd₂(dba)₃, tBuXPhos, and sodium tert-butoxide.

-

Add anhydrous toluene via syringe.

-

Seal the vessel and stir the reaction mixture at room temperature for 18-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®.

-

Wash the filter cake with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl this compound.

General Procedure for High-Temperature Coupling of Aryl Chlorides

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

RuPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (2.0 mmol, 2.0 equiv)

-

Anhydrous tert-butanol (B103910) (5 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the aryl chloride, this compound, Pd₂(dba)₃, RuPhos, and potassium phosphate.

-

Add anhydrous tert-butanol via syringe.

-

Seal the vessel and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl this compound.

Mandatory Visualizations

Experimental Workflow

Conclusion

This compound serves as a highly effective reagent for the direct introduction of the Boc-protected amino group onto aromatic and heteroaromatic rings via palladium-catalyzed N-arylation. This methodology provides a valuable alternative to the use of gaseous ammonia or other ammonia surrogates and is characterized by its operational simplicity and broad substrate scope. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrate. The detailed protocols and data presented in this guide are intended to facilitate the adoption and optimization of this powerful synthetic transformation in both academic and industrial research settings.

The Enduring Legacy of the Boc Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis and the intricate construction of complex molecules. Its discovery in the mid-20th century revolutionized the field by providing a robust yet readily cleavable shield for amine functionalities. This guide provides a comprehensive exploration of the discovery, history, and detailed application of the Boc protecting group, with a focus on quantitative data, experimental protocols, and logical workflows to aid researchers in its effective utilization.

A Pivotal Discovery in Peptide Synthesis

Prior to the 1950s, the synthesis of peptides was hampered by the lack of suitable protecting groups for the α-amino function of amino acids. Existing methods often required harsh deprotection conditions that could lead to undesirable side reactions and racemization of the chiral centers. This challenge was overcome in 1957 when Frederick C. McKay and N.F. Albertson of the Sterling-Winthrop Research Institute introduced the tert-butyloxycarbonyl (Boc) group.[1] Their seminal work, published in the Journal of the American Chemical Society, demonstrated that the Boc group could be easily introduced onto an amino acid and, crucially, removed under mild acidic conditions that left the peptide bond intact. This breakthrough was instrumental in the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield, a technology that transformed the landscape of peptide and protein chemistry.

Core Principles of Boc Protection and Deprotection

The utility of the Boc group lies in its unique chemical properties. It is stable to a wide range of reagents and reaction conditions, including basic and nucleophilic environments, yet it is readily cleaved by acids.[2][3] This "orthogonal" stability allows for the selective deprotection of other protecting groups in its presence, a critical aspect of multi-step organic synthesis.

Introduction of the Boc Group (Boc Protection)

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[4][5] This reaction is typically carried out in the presence of a base, such as sodium hydroxide, triethylamine (B128534) (TEA), or 4-(dimethylamino)pyridine (DMAP), in a variety of solvents including water, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM).[4]

General Reaction Scheme for Boc Protection: R-NH₂ + (Boc)₂O → R-NH-Boc + CO₂ + tert-butanol

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, followed by the collapse of the tetrahedral intermediate to release the Boc-protected amine, carbon dioxide, and tert-butoxide.

Removal of the Boc Group (Boc Deprotection)

The acid-lability of the Boc group is the key to its utility. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in a solvent such as dioxane or methanol.[4][6][7]

General Reaction Scheme for Boc Deprotection: R-NH-Boc + H⁺ → R-NH₃⁺ + CO₂ + (CH₃)₂C=CH₂

The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by fragmentation to release the free amine (as its salt), carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation can be subsequently quenched by a scavenger or deprotonate to form isobutene.

Quantitative Data on Boc Group Chemistry

For the discerning researcher, quantitative data is paramount for optimizing reaction conditions and predicting outcomes. The following tables summarize key quantitative aspects of Boc protection and deprotection.

| Substrate Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary Aliphatic Amine | (Boc)₂O, TEA | DCM | 0 to RT | 1 h | >95 | [5] |

| Primary Aromatic Amine | (Boc)₂O | Methanol | RT | < 1 min - 2 h | High | |

| Secondary Aromatic Amine | (Boc)₂O | Methanol | RT | 24 - 48 h | High | |

| Structurally Diverse Amines | (Boc)₂O | Water/Acetone | RT | 8 - 12 min | 85-98 | [2] |

| Hindered Amines | (Boc)₂O, DMAP | DCM | RT | 1 - 20 h | Quantitative | |

| Table 1: Representative Conditions for Boc Protection of Amines. This table illustrates the versatility of Boc protection for different amine substrates, highlighting the generally mild conditions and high yields. |

| Acid/Reagent | Concentration | Solvent | Temperature (°C) | Time | Notes | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 h | Most common method. | [4][6] |

| Trifluoroacetic Acid (TFA) | 100% | Neat | RT | 5 min | Can lead to lower purity due to insufficient resin swelling in SPPS. | [8] |

| Trifluoroacetic Acid (TFA) | 55% | Dichloromethane (DCM) | RT | 30 min | Higher purity in SPPS compared to 100% TFA. | [8] |

| Hydrogen Chloride (HCl) | 4M | Dioxane | RT | 30 min | Fast and efficient, with good selectivity for Nα-Boc over t-butyl esters. | [6] |

| Oxalyl Chloride | 3 equiv. | Methanol | RT | 1 - 4 h | Mild conditions, tolerant of other acid-labile groups. | [9] |

| Table 2: Comparison of Deprotection Conditions for the Boc Group. This table provides a comparative overview of common deprotection reagents and conditions, allowing for the selection of an appropriate method based on the substrate and desired selectivity. |

Side Reactions and the Role of Scavengers

A critical consideration during Boc deprotection is the fate of the liberated tert-butyl cation. This electrophilic species can react with nucleophilic residues in the substrate, leading to unwanted side products.[10] Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to tert-butylation.[10][11] To mitigate this, "scavengers" are added to the deprotection cocktail to trap the tert-butyl cation.[10][12]

| Scavenger | Target Residue(s) | Typical Concentration | Notes | Reference |

| Triisopropylsilane (TIS) | Tryptophan, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger. | [10] |

| Triethylsilane (TES) | Tryptophan, Methionine | 10-20 equivalents | Effective for protecting tryptophan and methionine. | [10] |

| Thioanisole | Methionine | 5% (v/v) | Prevents S-alkylation of methionine. | [10] |

| 1,2-Ethanedithiol (EDT) | Cysteine, Tryptophan | 2.5% (v/v) | Commonly used for protecting cysteine. | [10] |

| Water | General carbocations | 2.5-5% (v/v) | Often included in scavenger cocktails. | [10] |

| Anisole | General nucleophiles | - | A general-purpose scavenger. | [10] |

| Table 3: Common Scavengers Used in Boc Deprotection. This table outlines common scavengers and their primary targets, aiding in the selection of the appropriate scavenger for a given substrate. |

| Scavenger Cocktail | Peptide Sequence | Purity of Desired Peptide (%) | Reference |

| 95% TFA / 5% H₂O | Ac-Cys(Trt)-NH₂ | 75 | |

| 95% TFA / 2.5% H₂O / 2.5% TIS | Ac-Cys(Trt)-NH₂ | 95 | |

| 95% TFA / 2.5% H₂O / 2.5% EDT | Ac-Cys(Trt)-NH₂ | 98 | |

| Table 4: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide. This illustrative data demonstrates the significant improvement in product purity when scavengers are employed during the deprotection of a sensitive amino acid residue. |

Detailed Experimental Protocols

The following are detailed, representative protocols for the protection and deprotection of amines using the Boc group.

Protocol 1: Boc Protection of a Primary Amine using (Boc)₂O

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the primary amine (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (1.1 equivalents) to the stirred solution.

-

Slowly add a solution of (Boc)₂O (1.0 equivalent) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[5]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

(Optional) Scavenger (e.g., triisopropylsilane)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the Boc-protected amine in DCM in a round-bottom flask with a magnetic stir bar.

-

(Optional) If the substrate contains sensitive residues, add the appropriate scavenger (e.g., 2.5-5% v/v TIS).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4][6]

Visualizing Workflows with Graphviz

To further elucidate the logical flow of processes involving the Boc protecting group, the following diagrams are provided in the DOT language.

Caption: Workflow for the Boc protection of an amine.

Caption: Workflow for the acid-catalyzed deprotection of a Boc-protected amine.

Caption: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS) using the Boc strategy.

Conclusion

The discovery of the Boc protecting group was a watershed moment in synthetic organic chemistry. Its unique combination of stability and acid-lability has made it an indispensable tool for chemists for over six decades. A thorough understanding of its history, the quantitative aspects of its reactivity, and the nuances of its application, including the use of scavengers to prevent side reactions, is essential for its successful implementation in the synthesis of complex molecules. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively harness the power of the Boc protecting group in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles of Carbamate Protecting Groups: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the various functionalities requiring temporary masking, the amine group, with its inherent nucleophilicity and basicity, frequently necessitates protection to prevent unwanted side reactions. Carbamates have emerged as one of the most versatile and widely employed classes of amine protecting groups due to their stability and the diverse methods available for their selective removal.[1][2][3] This in-depth technical guide elucidates the fundamental principles of carbamate (B1207046) protecting groups, providing a comprehensive overview of their mechanisms, quantitative data for common examples, detailed experimental protocols, and visual representations of key processes.

The Carbamate Moiety: A Hybrid of Stability and Lability

Carbamates, formally esters of carbamic acid, effectively decrease the nucleophilicity and basicity of amines by delocalizing the nitrogen lone pair through resonance with the adjacent carbonyl group.[4] This electronic stabilization renders the protected amine unreactive under a variety of conditions, allowing for chemical transformations on other parts of the molecule.[3] The general structure of a carbamate-protected amine involves the amine nitrogen attached to a carbonyl group, which is in turn bonded to an oxygen atom linked to an organic substituent (R). The nature of this 'R' group is the primary determinant of the carbamate's stability and the specific conditions required for its cleavage.

The utility of carbamate protecting groups is particularly prominent in peptide synthesis, where the sequential addition of amino acids requires precise control over the reactivity of the α-amino group.[2][5] The three most ubiquitous carbamate protecting groups in modern organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[2] A key advantage of these protecting groups is their orthogonality, meaning that one can be selectively removed in the presence of the others, enabling complex synthetic strategies.[1][6]

Mechanisms of Protection and Deprotection

The introduction of a carbamate protecting group typically involves the reaction of the amine with an activated carbonyl species, such as a chloroformate, dicarbonate (B1257347), or an activated ester.[7] The deprotection, or cleavage, of the carbamate to regenerate the free amine is the critical step and is designed to proceed under specific conditions dictated by the carbamate's structure.

tert-Butoxycarbonyl (Boc) Group

The Boc group is renowned for its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation, and its facile removal under acidic conditions.[8]

Protection: The Boc group is commonly introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[9] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating a carbonate that subsequently decomposes to the stable tert-butoxide and carbon dioxide, driving the reaction forward.[10][11]

Deprotection: The acid-lability of the Boc group is its defining feature.[8] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are typically employed.[12] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8][10][11] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutylene.[8]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in 1932, is a stalwart of peptide synthesis.[2] It is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc cleavage.[13]

Protection: The Cbz group is typically installed by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[14] The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride leaving group.[14]

Deprotection: The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[13][15] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent), the benzylic C-O bond is cleaved.[13][14] This generates an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[13][14] Alternatively, the Cbz group can be cleaved under strong acidic conditions, such as with HBr in acetic acid.[13]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is distinguished by its lability under basic conditions, while being stable to acid and catalytic hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[2][5]

Protection: The Fmoc group is introduced using Fmoc-Cl or, more commonly, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base.[16] The reaction mechanism is analogous to that of other carbamate formations.

Deprotection: Deprotection is achieved by treatment with a secondary amine base, typically piperidine (B6355638) in a polar aprotic solvent like DMF.[5] The mechanism is an E1cB-type elimination. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the unstable carbamic acid, which then decarboxylates to the free amine.[16]

Quantitative Data for Carbamate Protection and Deprotection

The efficiency of protection and deprotection reactions is critical for the overall success of a synthetic campaign. The following tables summarize typical reaction conditions and yields for the introduction and removal of Boc, Cbz, and Fmoc protecting groups.

Table 1: Comparison of Common Carbamate Protecting Groups

| Protecting Group | Common Reagent for Introduction | Typical Protection Conditions | Common Reagent for Deprotection | Typical Deprotection Conditions |

| Boc | (Boc)₂O | NaHCO₃, aq. THF, rt[17] | TFA or HCl | 25-50% TFA in DCM, rt, 30 min[18] or 4M HCl in dioxane, rt, 30 min[18] |

| Cbz | Cbz-Cl | NaHCO₃, THF/H₂O, 0°C to rt[14] | H₂/Pd-C or HBr/AcOH | H₂ (1 atm), 10% Pd/C, MeOH, rt[15] or 33% HBr in AcOH, rt, 20-60 min[19] |

| Fmoc | Fmoc-OSu or Fmoc-Cl | NaHCO₃, aq. dioxane, rt[16] | Piperidine | 20% Piperidine in DMF, rt, 20-30 min[5] |

Table 2: Representative Yields for Protection and Deprotection Reactions

| Protecting Group | Substrate | Reaction | Conditions | Yield (%) | Reference |

| Boc | Primary Amine | Protection | (Boc)₂O, THF, rt, overnight | 89 | [17] |

| Boc | Boc-protected peptide | Deprotection | 25-50% TFA in DCM, rt, 30 min | Quantitative | [18] |

| Cbz | Amino Acid | Protection | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C, 20h | 90 | [14][19] |

| Cbz | Cbz-protected peptide | Deprotection | H₂, Pd/C, MeOH, rt | High | [15] |

| Fmoc | D-Threonine | Protection | Fmoc-OSu, NaHCO₃, THF/H₂O, rt, 16h | - | [16] |

| Fmoc | Fmoc-protected peptide | Deprotection | 20% Piperidine in DMF, rt | High | [5] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for reproducibility. The following are representative protocols for the introduction and removal of Boc, Cbz, and Fmoc protecting groups.

Protocol 1: N-Boc Protection of a Primary Amine[9]

-

Materials: Primary amine (1.0 mmol), Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol), Tetrahydrofuran (THF) or other suitable solvent, Sodium bicarbonate (optional).

-

Procedure:

-

Dissolve the primary amine in the chosen solvent (e.g., THF).

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine.

-

Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Amine[8][20]

-

Materials: Boc-protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA (typically a 25-50% solution in DCM) to the solution at room temperature.

-

Stir the mixture for 30 minutes to a few hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

-

Protocol 3: N-Cbz Protection of an Amine[14]

-

Materials: Amine (1.0 equiv), Tetrahydrofuran (THF), Water, Sodium bicarbonate (2.0 equiv), Benzyl chloroformate (Cbz-Cl) (1.5 equiv).

-

Procedure:

-

Dissolve the amine in a mixture of THF and water (2:1).

-

Add sodium bicarbonate and cool the mixture to 0°C.

-

Slowly add benzyl chloroformate at 0°C and stir the solution for several hours at the same temperature, allowing it to warm to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica (B1680970) gel column chromatography if necessary.

-

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis[13][15]

-

Materials: Cbz-protected amine, Methanol or other suitable solvent, 10% Palladium on carbon (Pd/C) catalyst, Hydrogen source (H₂ balloon or hydrogenator).

-

Procedure:

-

Dissolve the Cbz-protected amine in methanol.

-

Add 10% Pd/C catalyst (typically 5-10 mol%).

-

Seal the reaction vessel and evacuate and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen).

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

-

Protocol 5: N-Fmoc Protection of an Amine[16]

-

Materials: Amine, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate, Dioxane, Water.

-

Procedure:

-

Dissolve the amine in a mixture of dioxane and saturated aqueous sodium bicarbonate.

-

Add Fmoc-OSu and stir the mixture at room temperature for several hours.

-

Dilute with water and adjust the pH if necessary.

-

Extract the mixture with an organic solvent (e.g., diethyl ether) to remove impurities.

-

Acidify the aqueous layer to precipitate the Fmoc-protected product.

-

Collect the solid by filtration, wash with water, and dry.

-

Protocol 6: Fmoc Deprotection with Piperidine[5]

-

Materials: Fmoc-protected amine, Dimethylformamide (DMF), Piperidine.

-

Procedure:

-

Dissolve the Fmoc-protected amine in DMF.

-

Add piperidine to make a 20% solution.

-

Stir the reaction at room temperature for 20-30 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can often be isolated by precipitation with a non-polar solvent or by aqueous workup and extraction.

-

Applications in Drug Development

The principles of carbamate protection are not merely academic; they are instrumental in the synthesis of a vast array of pharmaceuticals.[3][20] In drug development, the carbamate moiety itself is often incorporated into the final drug molecule as a stable functional group that can improve pharmacokinetic properties or act as a key binding element.[20][21] Furthermore, the predictable and selective nature of carbamate protecting groups allows for the efficient construction of complex molecular architectures, which is essential for the synthesis of novel drug candidates. The ability to perform orthogonal deprotection is particularly valuable in the synthesis of modified peptides, peptidomimetics, and other complex natural products that are often the basis for new therapeutic agents.

Conclusion

Carbamate protecting groups are an indispensable tool in modern organic synthesis, providing a robust and versatile means of temporarily masking the reactivity of amines. The judicious selection of a carbamate protecting group—be it Boc, Cbz, Fmoc, or a less common variant—hinges on a thorough understanding of its stability profile and the specific conditions required for its removal. By leveraging the principles of orthogonality, chemists can devise elegant and efficient synthetic routes to complex molecules of interest to the pharmaceutical and broader chemical industries. The data and protocols presented in this guide serve as a foundational resource for the effective application of these critical synthetic tools.

References

- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. benchchem.com [benchchem.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

tert-Butyl Carbamate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for tert-butyl carbamate (B1207046). The information is intended to support laboratory safety and the proper use of this compound in research and development settings.

Chemical and Physical Properties

Tert-butyl carbamate is a white to slightly yellow crystalline solid.[1] It is soluble in alcohols, chloroform, and methylene (B1212753) chloride, with slight solubility in water and petroleum ether.[1]

| Property | Value | Source |

| Chemical Formula | C₅H₁₁NO₂ | [2] |

| Molecular Weight | 117.15 g/mol | [2][3] |

| Melting Point | 105-108 °C | [1][3] |

| Boiling Point | Not available | [4] |